molecular formula C17H21NO3 B1300806 1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine CAS No. 94271-52-0

1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine

Cat. No. B1300806
CAS RN: 94271-52-0
M. Wt: 287.35 g/mol
InChI Key: WQWDVPAAEXTUIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methanamine derivatives can involve multiple routes, including reductive amination and condensation reactions. For instance, a trace impurity in methamphetamine, related to methanamine synthesis, was identified and characterized, suggesting a specific synthetic route involving phenylacetic acid and lead (II) acetate . Another paper describes the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine through a polyphosphoric acid condensation route, indicating a high-yielding process . Additionally, a novel isocyanide-based four-component reaction was used to synthesize N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives, showcasing a catalyst-free and room-temperature protocol .

Molecular Structure Analysis

The molecular structure of methanamine derivatives is characterized using various spectroscopic techniques. For example, the 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine compound was characterized by FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry, which are essential tools for confirming the structure of synthesized compounds .

Chemical Reactions Analysis

Methanamine derivatives can participate in various chemical reactions. The paper on N-Methylidene(bis(trimethylsilyl)methyl)amine discusses its use as a stable methanimine synthon in [2 + 2] cycloadditions with ketenes to produce β-lactams . This demonstrates the reactivity of methanamine derivatives in cycloaddition reactions, which are valuable in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanamine derivatives are influenced by their molecular structure and substituents. For instance, the aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine showed high 5-HT1A receptor affinity, selectivity, and favorable drug-like properties, including solubility and metabolic stability . The novel series of 1-(2-phenoxyphenyl)methanamines exhibited selective dual 5-HT and NA reuptake pharmacology, good metabolic stability, hERG selectivity, and passive membrane permeability . These properties are crucial for the development of pharmaceutical agents.

Scientific Research Applications

Scintillation Materials

Plastic Scintillators Based on Polymethyl Methacrylate

This research investigates the scintillation properties of plastic scintillators, which incorporate various luminescent dyes into polymethyl methacrylate (PMMA). The study evaluates the impact of different secondary solvents on scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. Notably, 1,1,3-trimethyl-3-phenylindan is identified as a solvent that enhances all these characteristics, indicating its potential for improving the performance of plastic scintillators used in radiation detection and measurement devices (Salimgareeva & Kolesov, 2005).

Neurochemical Research

Neurochemistry and Neurotoxicity of 3,4‐Methylenedioxymethamphetamine (MDMA, “Ecstasy”)

Although not directly related to 1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine, this review discusses the neurochemical effects and neurotoxicity of MDMA, a compound with structural similarities. It covers MDMA's interaction with serotonergic systems and its acute and long-term effects on the brain, providing insights into the mechanisms of action for related phenethylamines (McKenna & Peroutka, 1990).

Cytochrome P450 Enzyme Inhibition

Chemical Inhibitors of Cytochrome P450 Isoforms in Human Liver Microsomes

This study reviews the selectivity and potency of chemical inhibitors against major human hepatic Cytochrome P450 (CYP) isoforms, crucial for drug metabolism. It highlights the significance of understanding how compounds like 1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine might interact with these enzymes, affecting the metabolic profiles of drugs and the potential for drug-drug interactions (Khojasteh et al., 2011).

Analytical Chemistry and Toxicology

Electron Impact and Electron Capture Negative Ionization Mass Spectra of Polybrominated Diphenyl Ethers and Methoxylated Polybrominated Diphenyl Ethers

This review provides comprehensive data on the mass spectrometry of polybrominated diphenyl ethers (PBDEs) and their methoxylated derivatives, correcting previously published errors. It demonstrates the analytical challenges and strategies for identifying and quantifying these compounds in environmental samples, relevant for studying the environmental fate and impact of phenethylamine derivatives (Hites, 2008).

Future Directions

Future research could focus on further understanding the biological activity of this compound and its potential applications in various fields. The synthesis of new derivatives and analogs could also be an interesting area of study .

properties

IUPAC Name

1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-19-15-9-14(10-16(20-2)17(15)21-3)12-18-11-13-7-5-4-6-8-13/h4-10,18H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWDVPAAEXTUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352821
Record name N-benzyl-N-(3,4,5-trimethoxybenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(3,4,5-trimethoxybenzyl)amine

CAS RN

94271-52-0
Record name N-benzyl-N-(3,4,5-trimethoxybenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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